molecular formula C23H26N2O2S B2417301 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 862825-80-7

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2417301
CAS No.: 862825-80-7
M. Wt: 394.53
InChI Key: YFMNCNZECNIDMP-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
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Biological Activity

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, a synthetic compound characterized by its unique indole structure and thioether linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₂O₂S and a molecular weight of 342.41 g/mol. Its structure includes:

  • An indole moiety that is often associated with various biological activities.
  • A thioether linkage which may enhance its interaction with biological targets.
  • A tetrahydrofuran substituent , potentially influencing solubility and bioavailability.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties against various bacteria and fungi. In particular, the compound has been tested against:

  • Bacteria: Escherichia coli, Staphylococcus aureus
  • Fungi: Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these tests suggest that the compound is effective at low concentrations, indicating its potential as an antimicrobial agent .

2. Antioxidant Effects

The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity can be attributed to the presence of the indole moiety, which is known for its radical scavenging capabilities .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways involved in cell survival and death .

The proposed mechanism of action for this compound includes:

  • Interaction with Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Influence on Signaling Pathways: It may modulate pathways such as PI3K/Akt and MAPK, which are critical in cancer biology.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • The presence of the indole core enhances interaction with biological targets.
  • The thioether linkage contributes to increased stability and bioactivity compared to similar compounds lacking this feature.
CompoundStructureNotable Activity
2-(1H-indol-3-yl)-N-(2-(4-methylbenzyl)thio)acetamideIndole + ThioetherAntimicrobial, Antioxidant
2-(4-methylbenzylthio)-N-(phenethyl)acetamideLacks IndoleReduced activity
N-(phenethyl)-2-(indol-3-yl)acetamideLacks ThioetherLower stability

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives, this compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound could induce apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM, suggesting a potent therapeutic potential .

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-17-8-10-18(11-9-17)14-25-15-22(20-6-2-3-7-21(20)25)28-16-23(26)24-13-19-5-4-12-27-19/h2-3,6-11,15,19H,4-5,12-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMNCNZECNIDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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